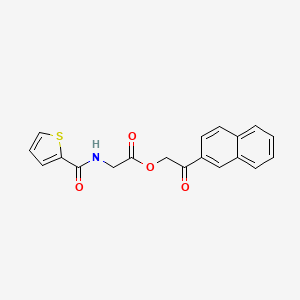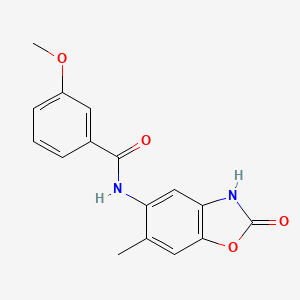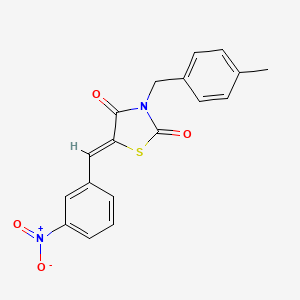
(2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate
Vue d'ensemble
Description
(2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate is a complex organic compound that features both naphthalene and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of 2-naphthol with thiophene-2-carbonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified with ethyl chloroacetate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between naphthalene and thiophene derivatives with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing naphthalene and thiophene moieties have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance.
Mécanisme D'action
The mechanism of action of (2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into DNA, disrupting its structure and function. The thiophene ring can interact with proteins, altering their conformation and activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-naphthalen-2-yl-2-oxoethyl) 2-(furan-2-carbonylamino)acetate: Similar structure but with a furan ring instead of thiophene.
(2-naphthalen-2-yl-2-oxoethyl) 2-(pyrrole-2-carbonylamino)acetate: Similar structure but with a pyrrole ring instead of thiophene.
Uniqueness
(2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate is unique due to the presence of both naphthalene and thiophene rings, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(thiophene-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-16(15-8-7-13-4-1-2-5-14(13)10-15)12-24-18(22)11-20-19(23)17-6-3-9-25-17/h1-10H,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIVHAPCLLDNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(1,3-benzothiazol-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4744943.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methylphenyl]-2-furamide](/img/structure/B4744968.png)
![methyl (Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B4744974.png)
![N-(2,6-dichlorophenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4744977.png)
![4-[(4-methyl-1-piperidinyl)carbonyl]-1-(4-propoxyphenyl)-2-pyrrolidinone](/img/structure/B4744991.png)
![METHYL 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B4744993.png)
![3-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4745000.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide](/img/structure/B4745003.png)

![methyl 4-ethyl-5-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4745012.png)



![1-[4-[5-[(2-Morpholin-4-ylethylamino)methyl]furan-2-yl]phenyl]ethanol;dihydrochloride](/img/structure/B4745034.png)
